Propantheline

Catalog No.
S585496
CAS No.
298-50-0
M.F
C23H30NO3+
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propantheline

CAS Number

298-50-0

Product Name

Propantheline

IUPAC Name

methyl-di(propan-2-yl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium

Molecular Formula

C23H30NO3+

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C23H30NO3/c1-16(2)24(5,17(3)4)14-15-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22/h6-13,16-17,22H,14-15H2,1-5H3/q+1

InChI Key

VVWYOYDLCMFIEM-UHFFFAOYSA-N

SMILES

CC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C

solubility

7.22e-05 g/L

Synonyms

Bromide, Propantheline, Pro Banthine, Pro-Banthine, Probanthine, Propantheline, Propantheline Bromide

Canonical SMILES

CC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C

The exact mass of the compound Propantheline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.22e-05 g/l. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals -> Animal Drugs -> Approved in Taiwan. However, this does not mean our product can be used or applied in the same or a similar way.

Gastrointestinal Research

  • Peptic Ulcer Disease

    Historically, propantheline was used in combination with other medications to treat peptic ulcers. While it can help reduce stomach acid secretion and cramping, more recent research suggests it may not be as effective as other treatment options ().

  • Gastroesophageal Reflux Disease (GERD)

    Propantheline's ability to decrease stomach acid secretion has led to its investigation for GERD. However, similar to peptic ulcer disease, there is limited evidence for its long-term effectiveness and it is not considered a first-line treatment ().

Other Research Applications

  • Urinary Incontinence

    Propantheline's muscle relaxant properties have been explored for urinary incontinence. Some studies suggest it may offer some benefit, but its use is limited due to side effects and the availability of more effective medications ().

  • Sialorrhea (Excessive Drooling)

    Propantheline can reduce saliva production, making it a potential treatment for sialorrhea. However, its use is limited due to side effects and the availability of other medications ().

  • Motion Sickness

    Propantheline's anticholinergic effects may help reduce nausea and vomiting associated with motion sickness. However, there is limited research on its effectiveness in this area, and other medications are generally preferred ().

Propantheline is a synthetic quaternary ammonium compound classified as an anticholinergic agent, specifically an antimuscarinic. It primarily functions by inhibiting the action of acetylcholine on muscarinic receptors, which are present in various smooth muscle tissues, including the gastrointestinal tract and bladder. This inhibition results in decreased gastrointestinal motility and gastric acid secretion, making it useful in treating conditions such as irritable bowel syndrome and other gastrointestinal disorders associated with spasms .

The chemical formula for propantheline is C23H30NO3, and its molecular weight is approximately 368.49 g/mol. The compound is characterized by its polar quaternary ammonium structure, which limits its ability to cross the blood-brain barrier, thereby reducing potential central nervous system side effects commonly associated with other anticholinergics .

Propantheline undergoes hydrolysis in the liver, resulting in inactive metabolites. The primary metabolic pathway involves the conversion of propantheline into xanthene-9-carboxylic diisopropylmethylammonium bromide. This process indicates that the drug is extensively metabolized before excretion, with only a small percentage (approximately 5%) excreted unchanged in urine .

In terms of chemical stability, propantheline is hygroscopic and deliquescent at high humidity levels, which can affect its storage and handling .

The primary mechanism of action for propantheline involves competitive inhibition at muscarinic acetylcholine receptors. This leads to a reduction in parasympathetic nervous system activity, resulting in:

  • Decreased gastric acid secretion
  • Reduced gastrointestinal motility
  • Spasmolytic effects on smooth muscle

Common side effects include dry mouth, constipation, blurred vision, urinary retention, and tachycardia. Due to its structure, propantheline is less likely to cause central nervous system effects compared to other anticholinergics .

Propantheline can be synthesized through various methods involving quaternization reactions. The synthesis typically includes:

  • Preparation of the base compound: Starting with a suitable precursor like diisopropylamine.
  • Quaternization: The base compound is reacted with a suitable alkylating agent (e.g., xanthene-9-carboxylic acid) to form the quaternary ammonium salt.
  • Purification: The product is purified through crystallization or chromatography to yield pure propantheline bromide .

Propantheline is primarily utilized for:

  • Gastrointestinal Disorders: Treatment of irritable bowel syndrome and other conditions associated with intestinal spasms.
  • Anesthesia: To reduce secretions during surgical procedures.
  • Excessive Sweating: Used off-label for managing hyperhidrosis due to its anticholinergic properties .

Propantheline exhibits significant drug interactions due to its effects on gastrointestinal motility and absorption rates. Notable interactions include:

  • Increased Serum Levels: When used concurrently with digoxin or acetaminophen, propantheline may alter their absorption and serum levels.
  • Reduced Efficacy: Co-administration with drugs like ketoconazole may reduce their absorption due to delayed gastric emptying caused by propantheline .

Adverse reactions can also be exacerbated when combined with other antimuscarinic agents or certain antidepressants .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with propantheline. Here are a few notable examples:

Compound NameStructure TypePrimary UseUnique Features
MethanthelineQuaternary AmmoniumAntispasmodic for gastrointestinal disordersLess potent than propantheline
AtropineAlkaloidAntimuscarinic for various conditionsCrosses blood-brain barrier; CNS effects
Hyoscine (Scopolamine)Tropane AlkaloidMotion sickness and gastrointestinal issuesStronger CNS effects; used for sedation
IpratropiumQuaternary AmmoniumBronchodilator for respiratory issuesPrimarily acts on lungs; less systemic effects

Propantheline's unique quaternary structure allows it to have potent antimuscarinic effects while minimizing central nervous system side effects compared to other similar compounds .

Propantheline is a quaternary ammonium compound with a complex molecular architecture consisting of two primary structural components: a xanthene scaffold and a quaternary ammonium moiety connected via an ester linkage [1]. The molecular formula of propantheline is C23H30NO3+ for the cation, while the bromide salt form (propantheline bromide) has the formula C23H30BrNO3 with a molecular weight of 448.39 g/mol [2]. The compound features a central xanthene ring system linked to a quaternary ammonium group through an ethyl spacer and an ester bond, creating a unique structural arrangement that contributes to its chemical and physical properties [3].

Core Xanthene Scaffold

The xanthene scaffold in propantheline forms the lipophilic portion of the molecule and consists of a tricyclic aromatic system characterized by a dibenzo[b,e]pyran core with an oxygen atom at the central position [10]. This tricyclic structure features two benzene rings fused to a central pyran ring, creating a planar, rigid framework that contributes significantly to the overall molecular architecture [11]. The xanthene core is connected to the rest of the molecule through a carbonyl group at the 9-position, forming an ester linkage with the ethyl spacer that extends to the quaternary ammonium moiety [12].

The xanthene scaffold provides essential lipophilicity and steric bulk to the propantheline molecule, which are critical factors in its interactions with biological targets [10] [16]. The presence of this scaffold contributes to the compound's overall molecular stability and influences its physical properties, including solubility characteristics and spectroscopic profiles [12]. Modifications to the xanthene core can significantly alter the compound's chemical behavior and biological activity, highlighting the importance of this structural component [10].

Quaternary Ammonium Moiety

The quaternary ammonium moiety of propantheline consists of a positively charged nitrogen atom bonded to four carbon-containing groups: two isopropyl groups, one methyl group, and an ethyl chain that connects to the xanthene scaffold via an ester linkage [3]. This quaternary ammonium structure bears a permanent positive charge, which is balanced by the bromide counterion in propantheline bromide [4]. The positively charged nitrogen center plays a crucial role in the compound's chemical behavior and interactions with target molecules [5].

The quaternary ammonium group in propantheline features a specific arrangement of alkyl substituents around the central nitrogen atom, with the two isopropyl groups providing steric bulk that influences the compound's molecular interactions [24]. The methyl substituent on the quaternary nitrogen contributes to the overall charge distribution and binding properties of the molecule . The ethyl chain connecting the quaternary ammonium moiety to the xanthene scaffold via an ester bond establishes an optimal distance between these two key structural components, which is essential for the compound's chemical properties [24].

IUPAC Nomenclature and Alternative Naming Systems

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, propantheline is systematically named as methyl-di(propan-2-yl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium [1] [6]. This name precisely describes the molecular structure, identifying the quaternary ammonium nitrogen (azanium) with its three alkyl substituents (methyl and two isopropyl groups) and the 2-(9H-xanthene-9-carbonyloxy)ethyl group [6].

For the bromide salt form, the complete IUPAC name is methyl-di(propan-2-yl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium bromide [2]. Alternative chemical names include N-methyl-N-(1-methylethyl)-N-{2-[(9H-xanthen-9-ylcarbonyl)oxy]ethyl}-2-propanaminium bromide and (2-hydroxyethyl)diisopropylmethylammonium bromide xanthene-9-carboxylate [7]. In chemical databases and literature, propantheline is also identified by various registry numbers, including CAS number 298-50-0 for the cation and 50-34-0 for the bromide salt [1] [2]. Other identification systems include the European Community (EC) Number 206-063-2 for the cation and 200-030-6 for the bromide salt [1] [2].

Stereochemical Characteristics

Propantheline possesses one potential stereocenter at the 9-position of the xanthene scaffold where the carbonyl group is attached [21]. However, due to the specific structural arrangement of substituents at this position, the compound is typically considered achiral [21]. The xanthene scaffold itself maintains a planar configuration, while the quaternary ammonium moiety adopts a tetrahedral geometry around the nitrogen atom [3] [21].

The conformational flexibility of propantheline is primarily limited to rotations around single bonds, particularly in the ethyl chain connecting the xanthene scaffold to the quaternary ammonium group [24]. This flexibility allows the molecule to adopt various conformations in solution, which can influence its interactions with other molecules and surfaces [19]. The isopropyl groups attached to the quaternary nitrogen can also undergo rotational movements, contributing to the overall conformational landscape of the molecule [24]. Despite these conformational possibilities, the compound does not exhibit optical activity as it lacks effective stereogenic centers [21].

Physical Properties

Solubility Profile in Various Solvents

Propantheline bromide exhibits distinct solubility characteristics across different solvents, which are important for its handling, formulation, and analytical procedures [5] [7]. The compound is highly soluble in water, with a solubility of approximately 50 mg/mL, making it suitable for aqueous formulations [7] [14]. This high water solubility is attributed to the ionic nature of the compound, with the quaternary ammonium cation and bromide anion readily dissociating in aqueous environments [5].

In organic solvents, propantheline bromide shows varying degrees of solubility [15]. It is very soluble in chloroform, which can be attributed to favorable interactions between the solvent and both the lipophilic xanthene scaffold and the ionic portions of the molecule [5] [7]. The compound also demonstrates good solubility in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethyl formamide, with solubility values of approximately 30 mg/mL in each of these solvents [15]. In contrast, propantheline bromide is practically insoluble in non-polar solvents such as ether, reflecting the predominant influence of its ionic character on solubility behavior in such media [7] [14].

Melting Point and Thermal Behavior

Propantheline bromide exhibits a well-defined melting point range of 159-161°C, which serves as an important criterion for assessing its purity and identity [14] [18]. When heated to this temperature range, the crystalline solid undergoes a phase transition to the liquid state without decomposition [8]. The relatively sharp melting range indicates a high degree of crystalline purity in properly prepared samples [18].

The thermal behavior of propantheline bromide has been characterized through various thermal analytical techniques [22]. The compound remains stable at room temperature and shows no significant thermal events until approaching its melting point [22] [25]. Thermogravimetric analysis reveals that propantheline bromide begins to decompose at temperatures slightly above its melting point, with significant mass loss occurring above 250°C [25]. This thermal stability profile is important for determining appropriate processing and storage conditions for the compound [8] [22].

Spectroscopic Characteristics

Propantheline exhibits distinctive spectroscopic properties that are valuable for its identification, characterization, and purity assessment [20] [27]. In ultraviolet-visible (UV-Vis) spectroscopy, the compound shows an absorption maximum (λmax) at approximately 290 nm, primarily attributed to electronic transitions within the xanthene aromatic system [9] [26]. This characteristic absorption can be used for quantitative analysis of propantheline in various matrices [20].

Infrared (IR) spectroscopy of propantheline reveals several characteristic bands corresponding to key functional groups within the molecule [27]. The carbonyl group of the ester linkage produces a strong absorption band at approximately 1700-1730 cm-1 [27]. Other significant IR bands include those associated with the C-O-C stretching of the ether linkage in the xanthene scaffold (1200-1250 cm-1), aromatic C-H stretching (3000-3100 cm-1), and aliphatic C-H stretching (2850-2950 cm-1) [27].

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about propantheline [20]. In proton (1H) NMR analysis, the methine proton of the xanthene scaffold appears at approximately 5.09 ppm, serving as a distinctive marker for the compound [20]. The methyl and isopropyl groups attached to the quaternary nitrogen produce signals in the range of 3.0-3.5 ppm, while the aromatic protons of the xanthene system appear in the 7.0-8.0 ppm region [20]. Mass spectrometry of propantheline shows a molecular ion peak [M]+ at m/z 368.22, corresponding to the cationic portion of the molecule [9].

Crystalline Properties

Propantheline bromide exists as a white to off-white crystalline solid with specific crystalline characteristics that influence its physical behavior and stability [5] [8]. X-ray diffraction studies have revealed that the compound can exist in at least two polymorphic forms, designated as Form I and Form II, each with distinct crystal packing arrangements and physical properties [27]. These polymorphs have been characterized using various analytical techniques, including powder X-ray diffraction, differential scanning calorimetry, and vibrational spectroscopy [27].

The crystalline nature of propantheline bromide contributes to its stability under normal storage conditions [8]. However, the compound exhibits hygroscopic properties, absorbing moisture from the atmosphere at relative humidities above 50% [5]. At relative humidities exceeding 90%, propantheline bromide becomes deliquescent, forming a solution by absorbing sufficient atmospheric moisture [5]. This hygroscopic behavior necessitates appropriate packaging and storage conditions to maintain the integrity of the crystalline form [8]. The crystal density of propantheline bromide has been estimated at approximately 1.2916 g/cm3, while its refractive index is approximately 1.6200 [14].

Chemical Stability Parameters

Propantheline demonstrates specific stability characteristics that are important for its handling, formulation, and storage [22] [25]. In aqueous solutions, the compound is susceptible to hydrolysis, particularly at the ester linkage connecting the xanthene scaffold to the quaternary ammonium moiety [19]. This hydrolytic degradation results in the formation of xanthene-9-carboxylic acid and a quaternary ammonium alcohol component [19] [20]. The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of catalytic surfaces [19].

Studies have shown that propantheline exhibits greater stability in acidic conditions compared to alkaline environments, with hydrolysis rates increasing significantly at higher pH values [19] [22]. The compound's stability is also affected by temperature, with accelerated degradation observed at elevated temperatures [22]. When stored as a solid under appropriate conditions (cool, dry environment in airtight containers), propantheline bromide demonstrates good stability [8] [25].

The presence of silica surfaces has been found to enhance the hydrolytic degradation of propantheline in aqueous dispersions, suggesting a catalytic effect that should be considered in formulation development [19]. Oxidative stability studies indicate that propantheline is susceptible to degradation in the presence of strong oxidizing agents, necessitating appropriate precautions during handling and storage [22] [25]. Light exposure can also affect the stability of propantheline solutions, with gradual degradation observed upon prolonged exposure to UV or visible light [22].

Structure-Activity Relationship Fundamentals

The molecular structure of propantheline incorporates several key features that contribute to its chemical properties and interactions [24] . The xanthene scaffold provides essential lipophilicity and steric bulk, which influence the compound's solubility characteristics and molecular interactions [10] [16]. Modifications to this scaffold can significantly alter the compound's physical and chemical properties, highlighting its importance in the overall molecular architecture [10].

The quaternary ammonium moiety, with its permanent positive charge, is another critical structural element [3] . The specific arrangement of substituents around the quaternary nitrogen, particularly the presence of two isopropyl groups, contributes to the steric environment of this charged center [24]. Studies have shown that replacement of these isopropyl groups with smaller alkyl substituents can alter the compound's chemical behavior [24].

The ester linkage connecting the xanthene scaffold to the quaternary ammonium moiety serves as both a structural bridge and a potential site for chemical degradation through hydrolysis [19] [24]. The ethyl spacer between the ester group and the quaternary nitrogen establishes an optimal distance between these two key structural components [24]. Structure-activity studies have indicated that altering the length of this spacer (either shorter or longer than two carbon units) can significantly affect the compound's chemical properties [24].

Physical Description

Solid

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Exact Mass

368.22256882 g/mol

Monoisotopic Mass

368.22256882 g/mol

Heavy Atom Count

27

UNII

1306V2B0Q8

Drug Indication

For the treatment of enuresis. It has also been used for hyperhidrosis, and cramps or spasms of the stomach, intestines or bladder.

Livertox Summary

Propantheline is an anticholinergic agent used to treat gastrointestinal conditions associated with intestinal spasm and to decrease secretions during anesthesia. Propantheline has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Drug Classes

Anticholinergic Agents

Therapeutic Uses

Anti-Ulcer Agents; Muscarinic Antagonists; Parasympatholytics
ANTICHOLINERGIC AGENTS (EG ... PROPANTHELINE) ... /IS USED FOR/ ANTISPASMODIC EFFECTS TO TREAT HYPERTONICITY & UNCONTROLLED CONTRACTION OF URINARY BLADDER & TO REDUCE SYMPTOMS OF DYSURIA & URINARY URGENCY & FREQUENCY ASSOC WITH ... NEUROGENIC BLADDER, CYSTITIS, PROSTATITIS, OR URETHRITIS.
BENEFICIAL EFFECTS IN PEPTIC ULCER MOSTLY DERIVED FROM DECR GASTRIC MOTILITY, ALTHOUGH SOME SUPPRESSION OF GASTRIC SECRETION OCCURS AFTER PARENTERAL ADMIN. /PROPANTHELINE BROMIDE/
MEDICATION (VET): /USE AS/ GI SEDATIVE... /BROMIDE/
For more Therapeutic Uses (Complete) data for PROPANTHELINE (9 total), please visit the HSDB record page.

Mechanism of Action

Action is achieved via a dual mechanism: (1) a specific anticholinergic effect (antimuscarinic) at the acetylcholine-receptor sites and (2) a direct effect upon smooth muscle (musculotropic).
ANTICHOLINERGIC DRUGS BLOCK THE ACTION OF ACETYLCHOLINE AT POSTGANGLIONIC CHOLINERGIC SITES, THEREBY INCREASING BLADDER CAPACITY BY REDUCING THE NUMBER OF MOTOR IMPULSES REACHING THE DETRUSOR MUSCLE. /ANTICHOLINERGIC DRUGS/

Other CAS

298-50-0

Absorption Distribution and Excretion

Approximately 70% of the dose is excreted in the urine, mostly as metabolites.
AFTER 95 HR HUMANS EXCRETED IN URINE 5% OF DOSE (0.03 G) OF PROPANTHELINE BROMIDE GIVEN ORALLY. /PROPANTHELINE BROMIDE, FROM TABLE/
The quarternary ammonium derivatives of the belladonna alkaloids are poorly absorbed after an oral dose; nevertheless, some of these compounds applied locally to the eye can cause mydriasis and cycloplegia. /Quarternary ammonium derivatives of belladonna alkaloids/

Wikipedia

Propantheline

Drug Warnings

...PRACTITIONER SHOULD BE ALERT FOR SIGNS OF DIGITALIS TOXICITY IN ANY PT RECEIVING DIGOXIN TABLETS & PROPANTHELINE CONCURRENTLY. ... OTHER DRUGS RELATED TO DIGOXIN INCL ACETYLDIGITOXIN DESLANOSIDE, DIGITALIS, GITALIN, LANATOSIDE C & OUABAIN.
There are no clinically significant, clear-cut differences in efficacy among the anticholinergic antispasmodics to aid in drug selection, and, ... no available anticholinergic drug has a particular advantage over others. /Anticholinergic drugs/
In 1 series of patients oral doses of 75 mg/day caused subjective difficulty with vision in only 4/69, presumably from interference with accomodation. In another series 120 mg given orally to 16 normal people 20-35 yr of age had no effect on near point of accomodation. /Propantheline bromide/
...During test period /in tests relating to glaucoma, tension/ rose in 3 chronic simple openangle glaucomatous eyes, in 1 with "chronic congestive", & in 1 with "secondary" glaucoma. Without /adequate/ information ... it is uncertain whether drug was responsible for these tension elevations.
For more Drug Warnings (Complete) data for PROPANTHELINE (9 total), please visit the HSDB record page.

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Cusic, Robinson, J Org Chem (16) 1921, 1951; US patent 2,659,732 (1953 to Searle). /Bromide/
Prepared by reacting xanthene-9-carboxylic acid chloride with 2-diisopropylaminoethanol, followed by alkylation with methyl bromide. /Bromide/

General Manufacturing Information

Listed in the U.S. Pharmacopeia. /Bromide/

Interactions

GI ABSORPTION OF PROPANTHELINE IS INCR BY SODIUM BICARBONATE...
RATE & EXTENT OF ABSORPTION OF.../ORALLY/ DOSED PARACETAMOL IS REDUCED BY...PROPANTHELINE...
CONCURRENT USE OF PROPANTHELINE WITH SLOW-DISSOLVING TABLETS OF DIGOXIN MAY CAUSE INCR SERUM DIGOXIN LEVELS. THIS INTERACTION CAN BE AVOIDED BY USING ONLY THOSE DIGOXIN TABLETS THAT ARE FAST DISSOLVING BY USP STD.
.../TREATMENT WITH/ PROPANTHELINE, INCR /GI/ ABSORPTION /OF PHENOLSULFOPHTHALEIN IN MAN/ UP TO 24% OWING TO DECR GI TRANSIT RATE.
For more Interactions (Complete) data for PROPANTHELINE (14 total), please visit the HSDB record page.

Dates

Last modified: 07-20-2023

[Propantheline bromide is effective against dog drooling]

Mette Gyldenløve, Jacob P Thyssen
PMID: 26692220   DOI:

Abstract

Hyperhidrosis is a common condition characterized by extensive sweat secretion. Systemic treatment with anticholinergics might prove effective, but patients often suffer from side effects, e.g. dryness of the mouth. We present a clinical case of severe polydipsia in a six-month-old puppy who had accidentally consumed 50 tablets of propantheline bromide 15 mg. Afterwards the puppy suffered from severe polydipsia, which cleared without treatment after three days.


Self-Emulsifying Drug Delivery System of Celecoxib for Avoiding Delayed Oral Absorption in Rats with Impaired Gastric Motility

Keisuke Yakushiji, Hideyuki Sato, Mizuki Ogino, Hiroki Suzuki, Yoshiki Seto, Satomi Onoue
PMID: 32419073   DOI: 10.1208/s12249-020-01686-0

Abstract

This study aimed to develop a self-emulsifying drug delivery system (SEDDS) of celecoxib (CEL) for suppressed delay in oral absorption under impaired gastric motility. A pseudo-ternary phase diagram was constructed for the determination of the optimal component ratio in SEDDS of CEL (SEDDS/CEL), and the SEDDS/CEL was physicochemically characterized. A pharmacokinetic study on orally dosed CEL samples (5-mg CEL/kg) was carried out in normal and propantheline (PPT)-treated rats to mimic impaired gastric motility. SEDDS/CEL rapidly formed a fine emulsion with a mean size of 147 nm in distilled water and significantly improved the dissolution behavior of CEL under pH 1.2 condition with a 20-fold higher dissolved amount than crystalline CEL. In normal rats, orally dosed SEDDS/CEL provided a 4.6-fold higher systemic exposure than that of crystalline CEL, due to the improved dissolution properties of CEL. Crystalline CEL showed delayed and decreased oral absorption of CEL in PPT-treated rats as evidenced by a 6.9-h-delayed mean absorption time and only 12% of the systemic exposure of CEL compared with those in normal rats. In contrast, SEDDS/CEL enhanced the oral absorption of CEL with a 14.6-fold higher systemic exposure with significant suppression of delay in absorption than crystalline CEL even in PPT-treated rats. SEDDS/CEL could be an efficacious option for suppressing delay in CEL absorption even under impairment of gastric motility, possibly leading to rapid and reproducible management of severe acute pain.


Novel strategy for online monitoring of the degradation kinetics of propantheline bromide via a calixarene-based ion-selective electrode

Mohamed K Abd El-Rahman, Hala E Zaazaa, Norhan Badr ElDin, Azza A Moustafa
PMID: 25476278   DOI: 10.1016/j.talanta.2014.08.068

Abstract

Propantheline bromide (PB) is a hydrolysable anti-cholinergic drug. A novel strategy for the online monitoring of PB degradation kinetics catalysed by hydroxyl ions is presented. This is achieved by the incorporation of an on-site PB-selective electrode constructed using as an ionophore. This sensor was used to track the hydrolysis of PB by continuous measurement of the decrease in the produced emf over time. The use of this new technique provides real-time observation and yields a continuous profile of the hydrolysis behaviour of PB under various pH conditions as well as the temperature dependency of each reaction. Moreover, a great advantage of this proposed on-line system is its higher accuracy for rate constant estimation relative to other off-line methods. This kinetic data analysis permitted the determination of the hydrolysis activation energy and prediction of the drug shelf life. The estimated activation energy from Arrhenius plot was 20.77 kcal mol(-1).


Pharmacokinetic assessment of absorptive interaction of oral etoposide and morphine in rats

Makoto Miyazaki, Chisako Nishimura, Minori Minamida, Kazunori Iwanaga, Masawo Kakemi
PMID: 24351551   DOI: 10.1248/bpb.b13-00716

Abstract

Etoposide and morphine are well known P-glycoprotein (P-gp) substrates. The pharmacokinetic effect of morphine on plasma etoposide concentration after the oral concomitant use of etoposide and morphine in rats was assessed using a population analysis approach. A P-gp substrate quinidine and the anticholinergic drug propantheline were also administered with etoposide to compare with the effects of morphine. Plasma etoposide concentration after oral administration was well described using a linear 2-compartment open model with first-order kinetic absorption from the intestine, although a flip-flop phenomenon was shown. After administration of etoposide with morphine, an increased concentration and extended time at maximum concentration were observed compared with the administration of etoposide alone. However, coadministered quinidine significantly increased the maximum concentration without changing the time of the peak concentration of etoposide. Coadministered propantheline significantly extended the time at maximum concentration, although no changes in the peak concentration of etoposide were observed. These coadministered drugs resulted in different pharmacokinetic parameters of etoposide and acted as a significant covariate. That is, morphine and quinidine significantly increased the bioavailability of etoposide believed to be due to competitive P-gp inhibition in the intestine. In contrast, morphine and propantheline decreased the absorption rate constant and were associated with the suppression of enterokinesis. These results indicate that it is necessary to understand the effects on P-gp as well as have information on other effects on the gastrointestinal tract, such as enterokinesis suppression, and to appropriately assess the pharmacokinetic interactions of the combined oral use of P-gp substrate drugs.


Pharmacological comparison of peristaltic effects in rats and mice

T K Shaughnessy, K J Larson, J S Polakowski, R L Martin
PMID: 23403246   DOI: 10.1016/j.vascn.2013.02.001

Abstract

Conscious rodent models are commonly used to assess the effects of new chemical entities on propulsion (transit) time in the gastrointestinal system. This study was designed to compare three compounds clinically known to cause constipative (morphine sulfate and propantheline bromide) and laxative (metoclopramide hydrochloride) effects on transit time in rats and mice and to note if there are differences between the species.
Compounds were dosed in conscious rats and mice. At 0.5-2.0h post dosing (estimated time to maximal plasma concentration of each compound) animals were gavaged with an appropriate volume (based on weight) of 10% activated powdered carbon suspended in 5% gum arabic. Forty-five minutes following dosing the animals were sacrificed by CO2 asphyxiation and the small intestine was removed. The position of the leading edge of the charcoal was measured relative to the total length of the intestinal segment.
The compounds tested produced variable statistical differences in transit time between species. Morphine and propantheline produced dose-dependent increases in transit time, and metoclopramide decreased transit time, statistically significant in both rodent models.
The present data demonstrate that at similar doses rats and mice can be used interchangeably for transit studies. Mice were more sensitive to transit changes at higher doses of the compounds tested.


IR, Raman and SERS spectra of propantheline bromide

C Baraldi, G Freguglia, A Tinti, M Sparta, A N Alexandrova, M C Gamberini
PMID: 23228825   DOI: 10.1016/j.saa.2012.10.070

Abstract

The two known propantheline bromide polymorphs (form I and form II) were studied and characterized by a multianalytical approach. In the present work, the identification of propantheline bromide polymorphic forms through vibrational IR spectroscopies are presented and for the first time Raman microscopy and hot stage Raman microscopy (HSRM) studies are reported. Finally, quantum mechanical calculations were performed. For assisting the assignment of the experimental picks, the two IR spectra of the most and least stable representatives of a set of 56 conformers are calculated and studied. DSC thermograms data, are also reported. The surface enhanced Raman scattering (SERS) spectrum was also recorded in a silver colloid; it could be inferred that propantheline bromide is adsorbed on silver colloid through the oxygen atom with the molecular plane perpendicular to the metal surface.


The influence of spasmolytic agents on heart rate variability and gastrointestinal motility in normal horses

T M Sundra, J L Harrison, G D Lester, S L Raidal, J K Phillips
PMID: 22683390   DOI: 10.1016/j.rvsc.2012.05.003

Abstract

The effects of hyoscine-N-butylbromide (hyoscine) and propantheline-bromide (propantheline) on heart rate (HR), HR variability (HRV) and gastrointestinal tract (GIT) contractions in the normal horse were determined. Five adult horses had ECG recordings for 180 min after treatment with propantheline (100mg), hyoscine (120 mg) or saline. Both propantheline and hyoscine reduced GIT sounds, with propantheline having a longer duration of effect (≥120 min). Both drugs elevated HR relative to the control baseline period (P<0.05), with the effects of propantheline again being of longer duration. HRV analysis indicated that propantheline suppressed Total Power (P<0.05), and both the high frequency (HF) and low frequency (LF) components of the power spectral analysis for up to 60-90 min post treatment. Hyoscine had no effect on HRV Total Power but reduced the HF component for 30 min after drug injection. Time domain variables correlated with Total Power and HF data (P<0.01). The marked effect of these compounds on parasympathetic control of cardiac and GIT function in normal horses should be taken into consideration when evaluating a clinical response to these agents.


Response to "Suspected differential interactions of digoxin with imidafenacin and propantheline; some thoughts for introspection"

Susumu Nakade, Tomoya Ohno, Mikio Ogawa
PMID: 19881263   DOI: 10.2133/dmpk.24.486

Abstract




Development of meloxicam salts with improved dissolution and pharmacokinetic behaviors in rats with impaired gastric motility

Masanori Ochi, Ryo Inoue, Yukinori Yamauchi, Shizuo Yamada, Satomi Onoue
PMID: 22983645   DOI: 10.1007/s11095-012-0878-2

Abstract

Because of its poor solubility in acidic solution, oral absorption and efficacy of meloxicam (MEL) may be reduced in severe pain patients with impaired gastric motility. The present study aimed to develop salt forms to overcome these drawbacks.
Upon MEL salt screening with eight counterions, five MEL salts were obtained. The physicochemical properties of these MEL salts were characterized with a focus on morphology, crystallinity, thermal behavior, dissolution, and chemical/photo-stability. Pharmacokinetic profiling of an orally administered MEL salt was also carried out in both normal rats and rats treated with propantheline for the suppression of gastric motility.
Dissolution behaviors for all obtained MEL salts were markedly better than that of crystalline MEL; in particular, the initial dissolution rate of arginine MEL dihydrate (MEL/Arg) was ca. 14-fold higher than that of crystalline MEL. MEL/Arg was found to be chemically and physically stable. There was ca. 18-fold reduction of AUC(0-4) for orally dosed crystalline MEL (1.0 mg-MEL/kg) in propantheline-treated rats compared with that in normal rats. In contrast, there was only a ca. 3-fold difference in AUC(0-4) between normal and propantheline-treated rats after oral administration of MEL/Arg (1.0 mg-MEL/kg).
From these findings, MEL/Arg may provide improved oral absorption in severe pain patients.


Amorphous Solid Dispersion of Meloxicam Enhanced Oral Absorption in Rats With Impaired Gastric Motility

Hiroki Suzuki, Keisuke Yakushiji, Saori Matsunaga, Yukinori Yamauchi, Yoshiki Seto, Hideyuki Sato, Satomi Onoue
PMID: 28551427   DOI: 10.1016/j.xphs.2017.05.023

Abstract

Meloxicam (MEL) shows a slow onset of action in severe pain patients on account of delayed gastric motility. This study aimed to develop an amorphous solid dispersion (ASD) of MEL to achieve rapid oral absorption in severe pain patients. ASD formulations of MEL with hydroxypropylmethylcellulose (ASD-MEL/HPMC) and polyacrylates and polymethacrylates (ASD-MEL/EUD) were prepared and physicochemically characterized. Oral absorption behavior of MEL samples was also clarified in both normal and propantheline (PPT)-pretreated rats with impaired gastric motility. MEL in the formulations was amorphous, and ASD formulations of MEL exhibited high dissolution behavior in acidic solution. After oral administration of crystalline MEL (1 mg-MEL/kg), a 69% reduction in AUC
was observed between normal and PPT-pretreated rats. For orally dosed ASD-MEL/HPMC (1 mg-MEL/kg), there were approximately 9- and 12-fold increases of AUC
in normal and PPT-pretreated rats, respectively, in comparison with crystalline MEL (1 mg-MEL/kg). However, the oral absorption behavior of ASD-MEL/EUD (1 mg-MEL/kg) was low and similar to that of crystalline MEL. The infrared spectroscopic study revealed potent interactions between MEL and EUD, possibly leading to marked attenuation of MEL absorption. This ASD approach might provide rapid oral absorption of MEL in severe pain patients, possibly leading to better clinical outcomes.


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